molecular formula C19H18N4O4S B2732249 N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide CAS No. 303035-44-1

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide

Cat. No. B2732249
CAS RN: 303035-44-1
M. Wt: 398.44
InChI Key: KDUZVMMLMWUVLT-UHFFFAOYSA-N
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Description

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Scientific Research Applications

Discovery of Potent c-MET Inhibitors

A study reported the design and synthesis of derivatives, including N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide, as potential c-MET inhibitors for cancer therapy. These compounds showed potent inhibitory activities against c-MET and demonstrated high anticancer activity against various cancer cell lines in vitro. The molecular docking suggested that these compounds could bind well to c-MET, indicating their potential as c-MET RTK inhibitors for cancer treatment (Jiang et al., 2016).

Rhodium(III)-catalyzed Chemodivergent Annulations

Research exploring chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation identified the role of N-methoxybenzamides in facilitating coupling under acid-controlled conditions. This process highlights the chemical versatility and potential applications of N-methoxybenzamides in synthetic chemistry (Xu et al., 2018).

Identification of Novel Impurities in Repaglinide

A study identified and characterized novel impurities in Repaglinide, an anti-diabetic drug, using preparative high-performance liquid chromatography and mass spectrometry. This research underscores the importance of identifying and understanding impurities in pharmaceutical compounds for drug safety and efficacy (Kancherla et al., 2018).

Eco-friendly Synthesis and Biological Activity

A research effort focused on synthesizing eco-friendly pyridopyrimidinones derivatives demonstrated their inhibition behavior for corrosion of carbon steel in acidic solutions. The study not only sheds light on the chemical properties of these compounds but also their potential application in corrosion inhibition, linking to the broader applications of similar benzamide derivatives in materials science (Abdallah et al., 2018).

Synthesis, Crystal Structure, and Cytotoxic Activity

Another study reported the synthesis of novel 4-thiopyrimidine derivatives and examined their cytotoxic activity against various cancer cell lines. This research highlights the potential therapeutic applications of these compounds in cancer treatment (Stolarczyk et al., 2018).

properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-4-3-5-14(10-13)19(24)22-15-6-8-16(9-7-15)28(25,26)23-17-11-18(27-2)21-12-20-17/h3-12H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUZVMMLMWUVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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